Cas no 2228935-28-0 (1-(5-methyl-2-nitrophenyl)methylpiperazine)

1-(5-Methyl-2-nitrophenyl)methylpiperazine is a synthetic organic compound featuring a piperazine core substituted with a 5-methyl-2-nitrophenylmethyl group. This structure imparts versatility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both the nitrophenyl and piperazine moieties enhances its utility in medicinal chemistry, where it may serve as a precursor for compounds with potential CNS activity or receptor modulation. Its well-defined chemical properties and stability under standard conditions make it suitable for controlled reactions in drug discovery and development. The compound is typically handled under laboratory conditions, requiring standard safety precautions due to its nitroaromatic component.
1-(5-methyl-2-nitrophenyl)methylpiperazine structure
2228935-28-0 structure
商品名:1-(5-methyl-2-nitrophenyl)methylpiperazine
CAS番号:2228935-28-0
MF:C12H17N3O2
メガワット:235.282282590866
CID:6363706
PubChem ID:145721791

1-(5-methyl-2-nitrophenyl)methylpiperazine 化学的及び物理的性質

名前と識別子

    • 1-(5-methyl-2-nitrophenyl)methylpiperazine
    • 1-[(5-methyl-2-nitrophenyl)methyl]piperazine
    • EN300-1831423
    • 1-(5-methoxy-2-nitrobenzyl)piperazine
    • GS2217
    • 2228935-28-0
    • インチ: 1S/C12H17N3O2/c1-10-2-3-12(15(16)17)11(8-10)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3
    • InChIKey: KUGXQYXOGWRHOU-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C=CC(C)=CC=1CN1CCNCC1)=O

計算された属性

  • せいみつぶんしりょう: 235.132076794g/mol
  • どういたいしつりょう: 235.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 61.1Ų

1-(5-methyl-2-nitrophenyl)methylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1831423-0.1g
1-[(5-methyl-2-nitrophenyl)methyl]piperazine
2228935-28-0
0.1g
$640.0 2023-09-19
Enamine
EN300-1831423-1.0g
1-[(5-methyl-2-nitrophenyl)methyl]piperazine
2228935-28-0
1g
$728.0 2023-06-02
Enamine
EN300-1831423-0.05g
1-[(5-methyl-2-nitrophenyl)methyl]piperazine
2228935-28-0
0.05g
$612.0 2023-09-19
Enamine
EN300-1831423-0.25g
1-[(5-methyl-2-nitrophenyl)methyl]piperazine
2228935-28-0
0.25g
$670.0 2023-09-19
Enamine
EN300-1831423-2.5g
1-[(5-methyl-2-nitrophenyl)methyl]piperazine
2228935-28-0
2.5g
$1428.0 2023-09-19
Enamine
EN300-1831423-10g
1-[(5-methyl-2-nitrophenyl)methyl]piperazine
2228935-28-0
10g
$3131.0 2023-09-19
Enamine
EN300-1831423-0.5g
1-[(5-methyl-2-nitrophenyl)methyl]piperazine
2228935-28-0
0.5g
$699.0 2023-09-19
Enamine
EN300-1831423-10.0g
1-[(5-methyl-2-nitrophenyl)methyl]piperazine
2228935-28-0
10g
$3131.0 2023-06-02
Enamine
EN300-1831423-5.0g
1-[(5-methyl-2-nitrophenyl)methyl]piperazine
2228935-28-0
5g
$2110.0 2023-06-02
Enamine
EN300-1831423-1g
1-[(5-methyl-2-nitrophenyl)methyl]piperazine
2228935-28-0
1g
$728.0 2023-09-19

1-(5-methyl-2-nitrophenyl)methylpiperazine 関連文献

1-(5-methyl-2-nitrophenyl)methylpiperazineに関する追加情報

Professional Introduction to 1-(5-methyl-2-nitrophenyl)methylpiperazine (CAS No. 2228935-28-0)

1-(5-methyl-2-nitrophenyl)methylpiperazine, chemically designated as C11H13N2O2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2228935-28-0, has garnered attention due to its unique structural and pharmacological properties. The presence of a nitro group and a methyl-substituted phenyl ring in its molecular structure contributes to its distinct reactivity and potential therapeutic applications.

The compound belongs to the class of piperazine derivatives, which are widely recognized for their role in the development of various pharmacological agents. Piperazine derivatives exhibit a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antimicrobial properties. The specific substitution pattern in 1-(5-methyl-2-nitrophenyl)methylpiperazine imparts additional functionalities that make it a valuable scaffold for drug discovery.

In recent years, there has been a growing interest in nitroaromatic compounds due to their potential as intermediates in the synthesis of bioactive molecules. The nitro group in 1-(5-methyl-2-nitrophenyl)methylpiperazine can be further functionalized through various chemical transformations, such as reduction or nucleophilic substitution, to yield derivatives with tailored properties. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.

One of the most compelling aspects of 1-(5-methyl-2-nitrophenyl)methylpiperazine is its potential application in the treatment of neurological disorders. Studies have indicated that piperazine derivatives can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are implicated in conditions such as depression, anxiety, and schizophrenia. The structural features of this compound suggest that it may interact with specific receptors or enzymes involved in these pathways, offering a promising avenue for further investigation.

The synthesis of 1-(5-methyl-2-nitrophenyl)methylpiperazine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group at the 2-position of the phenyl ring and subsequent piperazine coupling are critical steps that determine the compound's purity and yield. Advanced synthetic methodologies, including catalytic processes and flow chemistry techniques, have been employed to optimize these reactions and enhance scalability.

Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of 1-(5-methyl-2-nitrophenyl)methylpiperazine. Molecular docking studies have been conducted to predict its binding affinity to various biological targets, providing insights into its potential pharmacological effects. These computational approaches complement experimental data and accelerate the drug discovery process by identifying lead compounds with high therapeutic potential.

The pharmacokinetic profile of 1-(5-methyl-2-nitrophenyl)methylpiperazine is another area of interest. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its clinical efficacy and safety. Preclinical studies have begun to explore these parameters, providing valuable information for designing future clinical trials. The findings from these studies will help determine optimal dosing regimens and identify any potential side effects associated with the compound.

In conclusion, 1-(5-methyl-2-nitrophenyl)methylpiperazine (CAS No. 2228935-28-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various neurological and other health conditions.

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